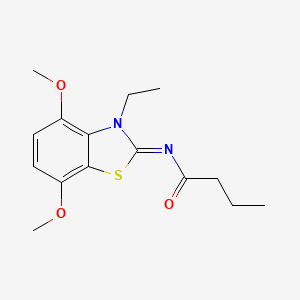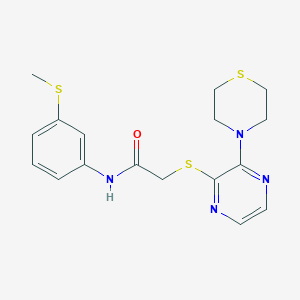
N-(3-(methylthio)phenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(methylthio)phenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, also known as MTAPA, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been synthesized using various methods and has been found to have promising applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Microbial Activity
Researchers have synthesized novel compounds, including those with thiomorpholino and pyrazole moieties, through methods such as microwave synthesis catalyzed by montmorillonite KSF clay. These compounds, characterized by various spectroscopic techniques, exhibited significant antimicrobial and antifungal activities against a range of pathogens. For instance, certain derivatives showed very good activity against bacteria like Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, and fungi including Penicillium species, Candida albicans, and Aspergillus niger (Nandhikumar & Subramani, 2018).
Coordination Complexes and Antioxidant Activity
Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, characterized, and their structures established by single-crystal X-ray crystallography. These complexes demonstrated significant antioxidant activity in vitro, suggesting potential therapeutic applications (Chkirate et al., 2019).
Antimicrobial Evaluation of Heterocyclic Compounds
A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety suitable as antimicrobial agents. The synthesized compounds showed promising antibacterial and antifungal activities, highlighting their potential as therapeutic agents (Darwish et al., 2014).
Anticancer and Antitumor Activities
Research on the synthesis and biological evaluation of thiazole derivatives as anticancer agents has revealed that certain compounds exhibit selective cytotoxicity against human lung adenocarcinoma cells while being less toxic to normal cells. This selectivity is crucial for developing effective cancer therapies (Evren et al., 2019).
Chemoselective Acetylation for Antimalarial Drug Synthesis
A study on the chemoselective acetylation of 2-aminophenol, an intermediate in the synthesis of antimalarial drugs, highlights the potential of certain compounds in drug development processes. The optimized conditions for acetylation could lead to more efficient synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS3/c1-23-14-4-2-3-13(11-14)20-15(22)12-25-17-16(18-5-6-19-17)21-7-9-24-10-8-21/h2-6,11H,7-10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRRJTUSGMQNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=CN=C2N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid](/img/structure/B2834302.png)
![N-Methyl-N-[(2-methylphenyl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2834303.png)

![(2,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2834305.png)
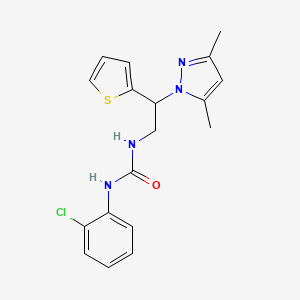
![5-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2834309.png)
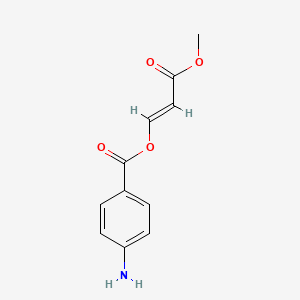
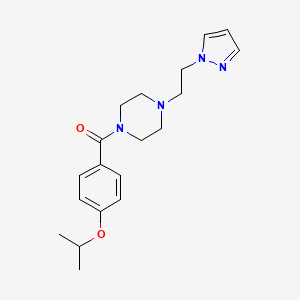
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2834316.png)
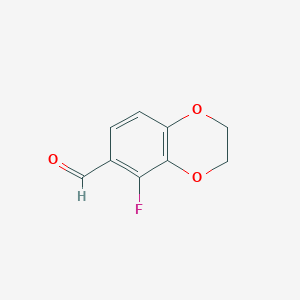
![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2834319.png)

